Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a complex organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with benzylamine and dimethylamine under controlled conditions.
Coupling Reaction: The resulting triazine derivative is then coupled with methyl 4-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[4-(benzylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Methyl 4-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Methyl 4-{[4-(benzylamino)-6-(propylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Uniqueness
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is unique due to the presence of both benzylamino and dimethylamino groups on the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H21N5O3 |
---|---|
Molekulargewicht |
379.4g/mol |
IUPAC-Name |
methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C20H21N5O3/c1-25(2)19-22-18(21-13-14-7-5-4-6-8-14)23-20(24-19)28-16-11-9-15(10-12-16)17(26)27-3/h4-12H,13H2,1-3H3,(H,21,22,23,24) |
InChI-Schlüssel |
MAUDKSXHHBFQGU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.